molecular formula C18H19FN2O4 B7573960 N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide

N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide

Cat. No. B7573960
M. Wt: 346.4 g/mol
InChI Key: PWTKHRNREOBWOT-UHFFFAOYSA-N
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Description

N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in numerous fields. This compound is also known as GSK-3 inhibitor and has been extensively studied for its therapeutic effects on various diseases such as Alzheimer's disease, diabetes, and cancer.

Scientific Research Applications

N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic effects on various diseases. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in the development of Alzheimer's disease. Additionally, this compound has also shown potential in the treatment of diabetes and cancer.

Mechanism of Action

The mechanism of action of N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide involves the inhibition of GSK-3. GSK-3 is a key enzyme involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 by this compound can lead to the modulation of these processes, which can have therapeutic effects on various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, this compound can modulate the activity of various signaling pathways such as the Wnt signaling pathway, which is involved in the development of cancer. Additionally, this compound can also modulate the activity of various neurotransmitters such as dopamine, which is involved in the development of neurological diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide is its specificity towards GSK-3. This compound can selectively inhibit the activity of GSK-3 without affecting other enzymes. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are numerous future directions for the research on N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide. One of the main directions is the development of more potent and selective GSK-3 inhibitors. Additionally, the therapeutic potential of this compound in various diseases such as cancer and neurological diseases needs to be further explored. Furthermore, the potential side effects of this compound need to be thoroughly investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects on various diseases. This compound can selectively inhibit the activity of GSK-3, which can have therapeutic effects on diseases such as Alzheimer's disease, diabetes, and cancer. However, further research is needed to fully understand the potential of this compound and its limitations.

Synthesis Methods

The synthesis of N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide involves several steps. One of the most common methods involves the reaction of 5-fluoro-2-(oxolan-2-ylmethoxy)aniline with 3-carbamoyl-4-cyanopyridine in the presence of a catalyst such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c1-21-10-12(4-7-17(21)22)18(23)20-15-9-13(19)5-6-16(15)25-11-14-3-2-8-24-14/h4-7,9-10,14H,2-3,8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTKHRNREOBWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)NC2=C(C=CC(=C2)F)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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